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molecular formula C10H11ClN4O B8323067 2-Azido-N-(2-chloro4,6-dimethyl-phenyl)-acetamide

2-Azido-N-(2-chloro4,6-dimethyl-phenyl)-acetamide

Cat. No. B8323067
M. Wt: 238.67 g/mol
InChI Key: IVMAYTUTNBKGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125990B2

Procedure details

A mixture of 2-Chloro-N-(2-chloro-4,6-dimethyl-phenyl)-acetamide (0.100 g, 0.00043 mol), potassium iodide (0.0072 g, 0.00043 mol), sodium azide (0.056 g, 0.00086 mol), and anhydrous dimethylformamide (7 mL) was heated in a 50° C. oil bath for 4 h. Upon cooling to room temperature, the reaction mixture was cooled to 0° C., water (10 mL) was added, and the solid product was collected by suction filtration, washed several times with water, and placed in a vacuum oven set at low heat for 4 h. The dried product amounted to 0.0934 g (0.391 mmol, 91%). 1H NMR (CDCl3, 300 MHz) δ 7.70 (br s 1H), 7.12 (s, 1H), 6.98 (s, 1H), 4.2 (s, 2H), 2.3 (s, 3H), 2.23 (s, 3H). LC/MS: tR=1.23 min., (MH+)=239.06.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.0072 g
Type
reactant
Reaction Step One
Quantity
0.056 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([CH3:13])=[CH:8][C:7]=1[Cl:14])=[O:4].[I-].[K+].[N-:17]=[N+:18]=[N-:19].[Na+].CN(C)C=O>O>[N:17]([CH2:2][C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([CH3:13])=[CH:8][C:7]=1[Cl:14])=[O:4])=[N+:18]=[N-:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClCC(=O)NC1=C(C=C(C=C1C)C)Cl
Name
Quantity
0.0072 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0.056 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the solid product was collected by suction filtration
WASH
Type
WASH
Details
washed several times with water
TEMPERATURE
Type
TEMPERATURE
Details
at low heat for 4 h
Duration
4 h

Outcomes

Product
Name
Type
Smiles
N(=[N+]=[N-])CC(=O)NC1=C(C=C(C=C1C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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